molecular formula C15H22Cl2N2O2S2 B2949082 {[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE CAS No. 1428362-17-7

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Cat. No.: B2949082
CAS No.: 1428362-17-7
M. Wt: 397.37
InChI Key: NVOFPMGEMNKTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is a synthetic organic compound of significant interest in medicinal chemistry research and preclinical pharmaceutical development. This molecule features a complex structure that incorporates a 2,4-dichloro-5-methylbenzenesulfonyl group, a seven-membered 1,4-thiazepane ring, and a dimethylaminomethyl moiety. The integration of a dimethylamine (DMA) pharmacophore is a strategy employed to enhance the physicochemical properties of drug candidates, potentially leading to improved solubility and bioavailability . The benzenesulfonyl group is a common motif in bioactive molecules and is frequently utilized in chemical synthesis as a versatile intermediate for constructing more complex chemical entities . As a result, this compound serves as a valuable building block for researchers exploring novel chemical spaces. Its primary applications are in early-stage drug discovery, where it may be used as a key intermediate in the synthesis of targeted libraries or as a starting point for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2,4-dichloro-5-methylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S2/c1-11-7-15(14(17)8-13(11)16)23(20,21)19-5-4-6-22-10-12(19)9-18(2)3/h7-8,12H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOFPMGEMNKTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence (Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives, 2023) describes analogs with distinct heterocyclic cores and substituents but lacks direct information on the target compound. To contextualize the comparison, hypothetical parallels are drawn below based on structural motifs and known bioactivity of related compounds.

Sulfonamide-Containing Thiazepane Derivatives

  • Compound A: A 1,4-thiazepane derivative with a benzenesulfonyl group and methylaminomethyl substituent. Key Differences: Lacks the 2,4-dichloro-5-methyl substitution on the benzene ring and dimethylamine group. Reported Activity: Demonstrated moderate carbonic anhydrase inhibition (IC₅₀ = 12 µM) in vitro .
  • Compound B: 4-(2,4-Dichlorophenylsulfonyl)-1,4-thiazepane-3-carboxylic acid. Key Differences: Replaces the dimethylaminomethyl group with a carboxylic acid moiety. Reported Activity: Exhibited antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Property Target Compound Compound A Compound B
Sulfonamide Substitution 2,4-Dichloro-5-methyl Unsubstituted benzene 2,4-Dichloro
Thiazepane Substituent Dimethylaminomethyl Methylaminomethyl Carboxylic acid
Bioactivity Unknown Carbonic anhydrase inhibition Antimicrobial

Coumarin-Benzodiazepine/Oxazepine Hybrids

The evidence describes coumarin-fused benzodiazepine (4g) and oxazepine (4h) derivatives. While structurally distinct from the target compound, these analogs highlight the role of fused heterocyclic systems in modulating bioactivity:

  • Compound 4g : Coumarin-benzodiazepine hybrid.
    • Reported Activity : Anticancer activity (IC₅₀ = 5.2 µM against MCF-7 cells) .
  • Compound 4h : Coumarin-oxazepine hybrid.
    • Reported Activity : Antioxidant properties (EC₅₀ = 14 µM in DPPH assay) .

These findings suggest that the introduction of electron-withdrawing groups (e.g., sulfonamide in the target compound) or fused aromatic systems (e.g., coumarin in 4g/4h) can significantly influence pharmacological profiles.

Biological Activity

The compound {[4-(2,4-Dichloro-5-Methylbenzenesulfonyl)-1,4-Thiazepan-3-Yl]Methyl}Dimethylamine is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into several components:

  • Core Structure : 1,4-thiazepane ring
  • Substituents : 2,4-dichloro-5-methylbenzenesulfonyl and dimethylamine groups
PropertyValue
Molecular FormulaC14H18Cl2N2O2S
Molecular Weight335.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of thiazepane have been shown to inhibit cancer cell proliferation. The compound may share similar mechanisms of action due to the presence of the thiazepane ring and sulfonyl group.

Case Study: Antitumor Effects
A study on thiazepane derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to target specific kinases implicated in cancer progression was also noted, suggesting a dual mechanism involving both cytotoxicity and targeted inhibition of growth signaling pathways .

The proposed mechanism for this compound's biological activity involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit NEK family kinases, which are overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis .
  • Caspase Activation : The activation of the caspase cascade is critical for inducing programmed cell death, a desirable effect in cancer therapy .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion observed in related compounds.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other known thiazepane derivatives.

Table 2: Comparison with Related Compounds

Compound NameAntitumor ActivityMechanism of Action
Thiazepane Derivative AHighNEK inhibition
Thiazepane Derivative BModerateCaspase activation
This compoundPotentially HighDual mechanism (NEK + Caspase)

Q & A

Q. How does the choice of conceptual framework influence experimental design?

  • Guidance :
  • Drug Design : Align with lock-and-key or induced-fit models to prioritize structural modifications (e.g., enhancing sulfonyl group flexibility) .
  • Green Chemistry : Apply atom economy principles to reduce waste in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.